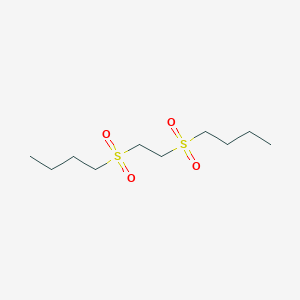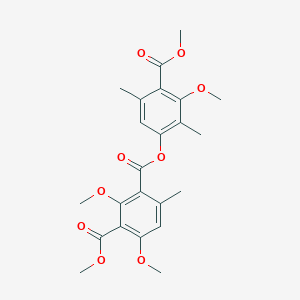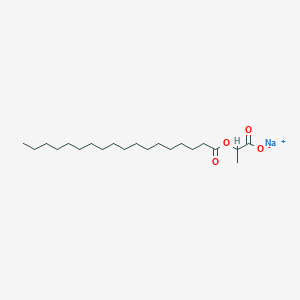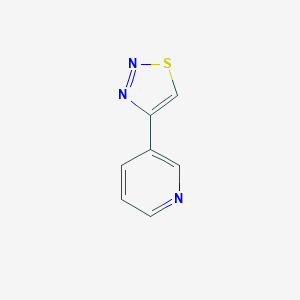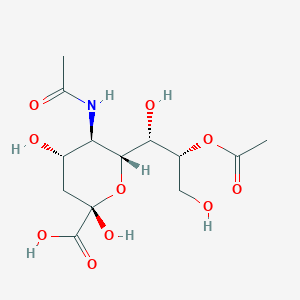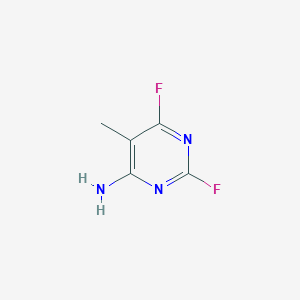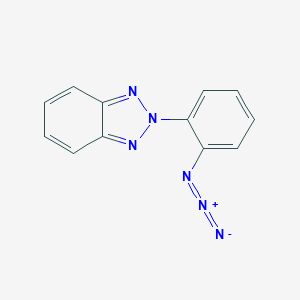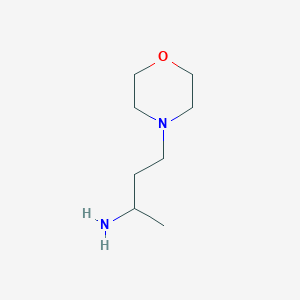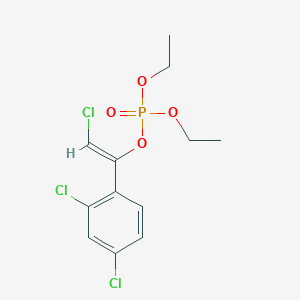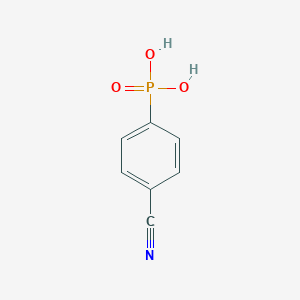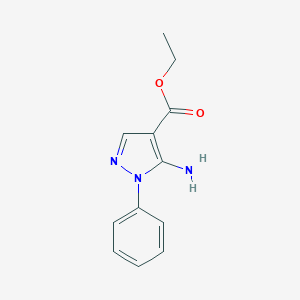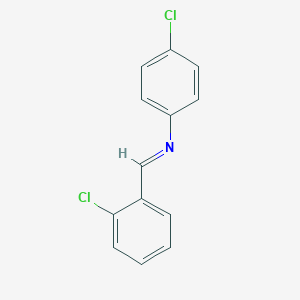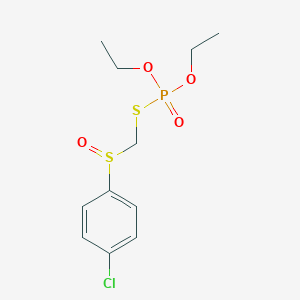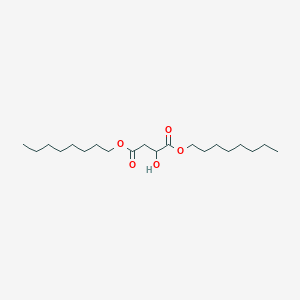
Dioctyl 2-hydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl 2-hydroxybutanedioate, also known as DOHB, is an organic compound that belongs to the class of diesters. It is commonly used in the field of scientific research due to its unique properties and characteristics. DOHB is a colorless, odorless, and tasteless substance that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of Dioctyl 2-hydroxybutanedioate is not fully understood. However, it is believed that Dioctyl 2-hydroxybutanedioate acts as a plasticizer by reducing the intermolecular forces between the polymer chains, thereby increasing the flexibility and softness of the polymer. Dioctyl 2-hydroxybutanedioate also acts as a lubricant by reducing the friction between the moving parts of the machinery.
Efectos Bioquímicos Y Fisiológicos
Dioctyl 2-hydroxybutanedioate has no significant biochemical or physiological effects on the human body. However, it may cause irritation to the skin and eyes upon contact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dioctyl 2-hydroxybutanedioate has several advantages for lab experiments. It is a cost-effective and readily available substance that can be easily synthesized in the laboratory. Dioctyl 2-hydroxybutanedioate is also stable under normal laboratory conditions and has a long shelf life. However, Dioctyl 2-hydroxybutanedioate has some limitations for lab experiments. It is not suitable for experiments that require high purity or high precision due to its impurities and variability in the synthesis process.
Direcciones Futuras
There are several future directions for the use of Dioctyl 2-hydroxybutanedioate in scientific research. First, Dioctyl 2-hydroxybutanedioate can be used as a plasticizer in the production of biodegradable polymers, which can reduce the environmental impact of plastic waste. Second, Dioctyl 2-hydroxybutanedioate can be used as a lubricant in the production of renewable energy sources, such as wind turbines and solar panels. Third, Dioctyl 2-hydroxybutanedioate can be used as a surfactant in the production of nanomaterials, which have potential applications in medicine, electronics, and energy storage. Fourth, Dioctyl 2-hydroxybutanedioate can be used as a catalyst in organic synthesis reactions, which can reduce the use of toxic and hazardous chemicals. Overall, Dioctyl 2-hydroxybutanedioate has great potential for future applications in various fields of scientific research.
Métodos De Síntesis
Dioctyl 2-hydroxybutanedioate can be synthesized by the reaction between dioctyl succinate and sodium hydroxide in the presence of water. The reaction takes place at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction time is about 6-7 hours, and the yield of Dioctyl 2-hydroxybutanedioate is around 90%. The purity of Dioctyl 2-hydroxybutanedioate can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Dioctyl 2-hydroxybutanedioate has been widely used in scientific research due to its unique properties. It is commonly used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Dioctyl 2-hydroxybutanedioate is also used as a lubricant in the production of synthetic oils and greases. In addition, Dioctyl 2-hydroxybutanedioate is used as a surfactant in the production of detergents and cleaning agents.
Propiedades
Número CAS |
15763-02-7 |
|---|---|
Nombre del producto |
Dioctyl 2-hydroxybutanedioate |
Fórmula molecular |
C20H38O5 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
dioctyl 2-hydroxybutanedioate |
InChI |
InChI=1S/C20H38O5/c1-3-5-7-9-11-13-15-24-19(22)17-18(21)20(23)25-16-14-12-10-8-6-4-2/h18,21H,3-17H2,1-2H3 |
Clave InChI |
CNHQWLUGXFIDAT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |
SMILES canónico |
CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



